molecular formula C12H7F3O4S B8513409 6-Formylnaphthalen-2-YL trifluoromethanesulfonate

6-Formylnaphthalen-2-YL trifluoromethanesulfonate

Cat. No. B8513409
M. Wt: 304.24 g/mol
InChI Key: XMJHRYXKCLGUJL-UHFFFAOYSA-N
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Patent
US07071218B2

Procedure details

To a mechanical stirred solution of 6-trifluoromethanesulfonyloxy-naphthalen-2-yl-methanol (70.0 g, 0.228 mol) in CH2Cl2 (600 mL) under an atmosphere of argon was added PCC (54.20 g, 0.25 mol, crushed prior to addition) over a few minutes. After 2 hours the resulting black suspension was poured onto a silica gel column and purified using CH2Cl2 to give a yellow oil that slowly crystallized upon standing to afford 65.1 g (94%) of 6-trifluoromethanesulfonyloxy-naphthalene-2-carboxaldehyde. 1H NMR (300 MHz; CDCl3) 7.50 (dd, J1=9.0 Hz, J2=2.0 Hz, 1 H), 7.83 (d, J=2.0 Hz, 1 H), 7.99 (d, J=8.4 Hz, 1 H), 7.07 (dd, J1=9.0 Hz, J2=2.0 Hz, 1 H), 8.12 (d, J=9.0 Hz, 1 H), 8.40 (brs, 1 H), 10.19 (s, 1 H), 13C NMR (75 MHz, CDCl3) 118.7 (q, J=318 Hz), 119.5, 120.9, 124.5, 129.1, 131.6, 132.2, 133.6, 134.9, 136.4, 148.9, 191.4.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[S:3]([O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([CH2:17][OH:18])[CH:11]=[CH:10]2)(=[O:5])=[O:4].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[F:19][C:2]([F:1])([F:20])[S:3]([O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([CH:17]=[O:18])[CH:11]=[CH:10]2)(=[O:4])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=C2C=CC(=CC2=CC1)CO)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crushed
ADDITION
Type
ADDITION
Details
to addition) over a few minutes
ADDITION
Type
ADDITION
Details
After 2 hours the resulting black suspension was poured onto a silica gel column
Duration
2 h
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
to give a yellow oil that
CUSTOM
Type
CUSTOM
Details
slowly crystallized

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C=C2C=CC(=CC2=CC1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 65.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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